molecular formula C12H26O3 B094524 1-(2,2-Diethoxyethoxy)hexane CAS No. 18266-50-7

1-(2,2-Diethoxyethoxy)hexane

Cat. No.: B094524
CAS No.: 18266-50-7
M. Wt: 218.33 g/mol
InChI Key: JZUZJJCWIKMTAO-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethoxy)hexane (CAS 18266-50-7) is an ether derivative with the molecular formula C₁₂H₂₆O₃ and a molecular weight of 218.33 g/mol . Structurally, it consists of a hexyl chain linked to a diethoxyethoxy group (–OCH₂CH₂O–) with two ethoxy substituents (–OCH₂CH₃) at the central oxygen atom. This compound is also known as 2,2-Diethoxyethyl(hexyl) ether and is used in organic synthesis and industrial applications due to its ether-based reactivity and solubility properties .

Key physical properties (estimated):

  • Density: ~0.9979 g/cm³ (analogous to its dimethoxy counterpart) .
  • Boiling point: Expected to exceed 265°C (based on structural analogs with shorter chains or methoxy groups) .
  • Refractive index: ~1.4260 (similar to 1-(2,2-dimethoxyethoxy)hexane) .

Properties

CAS No.

18266-50-7

Molecular Formula

C12H26O3

Molecular Weight

218.33 g/mol

IUPAC Name

1-(2,2-diethoxyethoxy)hexane

InChI

InChI=1S/C12H26O3/c1-4-7-8-9-10-13-11-12(14-5-2)15-6-3/h12H,4-11H2,1-3H3

InChI Key

JZUZJJCWIKMTAO-UHFFFAOYSA-N

SMILES

CCCCCCOCC(OCC)OCC

Canonical SMILES

CCCCCCOCC(OCC)OCC

Other CAS No.

18266-50-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Ethoxy Groups

1-(2,2-Dimethoxyethoxy)hexane (CAS 17597-95-4)
  • Molecular formula : C₁₀H₂₂O₃ .
  • Molecular weight : 190.28 g/mol .
  • Key differences :
    • Replaces ethoxy (–OCH₂CH₃) with methoxy (–OCH₃) groups.
    • Lower molecular weight and slightly reduced lipophilicity compared to the diethoxy analog.
    • Boiling point : 265.8°C (estimate) vs. higher for diethoxy due to increased chain length and molecular weight.
    • Applications : Used as a solvent or intermediate in organic synthesis .
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane (CAS 646066-49-1)
  • Molecular formula : C₁₁H₂₃BrO₃ .
  • Molecular weight : 283.2 g/mol .
  • Key differences :
    • Bromine substituent introduces higher reactivity in nucleophilic substitution reactions.
    • Methoxyethoxy group reduces steric bulk compared to diethoxyethoxy.

Chain Length and Functional Group Variations

2-Ethoxy-1-hexene (CAS 54844-02-9)
  • Molecular formula : C₈H₁₆O .
  • Molecular weight : 128.22 g/mol .
  • Key differences :
    • Contains a terminal alkene group, enabling polymerization or addition reactions.
    • Lacks the diethoxyethoxy group, resulting in lower boiling point (~128–155°C for similar alkenes) .
(2E)-1,1-Diethoxy-2-hexene (CAS 67746-30-9)
  • Molecular formula : C₁₀H₂₀O₂ .
  • Molecular weight : 172.27 g/mol .
  • Key differences :
    • Conjugated diethyl acetal structure with a double bond (E-configuration).
    • Used in flavor/fragrance industries due to its volatility and aldehyde-derived reactivity .

Cyclic vs. Linear Ethers

(2,2-Diethoxyethoxy)cyclohexane
  • Molecular formula : C₁₂H₂₄O₃ (estimated) .
  • Key differences :
    • Cyclohexane ring introduces rigidity and reduced solubility in polar solvents.
    • Synthesized in 78% yield via chemoenzymatic methods, highlighting efficient preparation routes for cyclic analogs .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Key Applications
1-(2,2-Diethoxyethoxy)hexane 18266-50-7 C₁₂H₂₆O₃ 218.33 Diethoxyethoxy, hexyl >265 (estimate) Organic synthesis
1-(2,2-Dimethoxyethoxy)hexane 17597-95-4 C₁₀H₂₂O₃ 190.28 Dimethoxyethoxy, hexyl 265.8 Solvent, intermediate
2-Ethoxy-1-hexene 54844-02-9 C₈H₁₆O 128.22 Ethoxy, alkene ~155 Polymer chemistry
(2E)-1,1-Diethoxy-2-hexene 67746-30-9 C₁₀H₂₀O₂ 172.27 Diethyl acetal, alkene ~200 Flavor/fragrance industry
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane 646066-49-1 C₁₁H₂₃BrO₃ 283.20 Bromine, methoxyethoxy N/A Reactive intermediate

Research Findings and Implications

  • Synthetic Utility : Diethoxyethoxy compounds are valuable for their stability and solubility, enabling use as protecting groups or polar aprotic solvents .
  • Industrial Relevance : Structural analogs like (2E)-1,1-diethoxy-2-hexene are prioritized in flavor chemistry, while halogenated variants (e.g., bromo derivatives) serve as intermediates in pharmaceuticals .

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